Calmodulin-Mediated Coronary Relaxation vs. Verapamil & Diltiazem
Prenylamine produces coronary relaxation through calmodulin (CaM) antagonism that is functionally distinct from L-type calcium channel blockers such as verapamil, diltiazem, and felodipine. In porcine coronary segments, prenylamine-induced relaxation cannot be overcome by contractile agonists (histamine and serotonin) that release Ca²⁺ from internal stores, whereas relaxation produced by felodipine, verapamil, and diltiazem is readily reversed by these same agonists [1]. This irreversibility to intracellular Ca²⁺-mobilizing agonists indicates that prenylamine's vasodilatory mechanism operates downstream of membrane calcium channels, directly at the level of calmodulin-dependent intracellular signaling, while verapamil, diltiazem, and felodipine act via extracellular Ca²⁺ channel blockade at the cell membrane [1].
| Evidence Dimension | Reversibility of coronary relaxation by histamine/serotonin (intracellular Ca²⁺-releasing agonists) |
|---|---|
| Target Compound Data | Relaxation not overcome by histamine or serotonin |
| Comparator Or Baseline | Felodipine, verapamil, diltiazem: Relaxation readily reversed by histamine or serotonin |
| Quantified Difference | Qualitative difference in mechanism—prenylamine relaxation persists in presence of intracellular Ca²⁺-releasing agonists; comparator relaxation is reversed |
| Conditions | Porcine coronary segments in vitro |
Why This Matters
This mechanistic distinction is critical for researchers investigating intracellular calcium signaling pathways versus membrane channel pharmacology, making prenylamine an essential tool compound for studies focused on calmodulin-dependent processes rather than L-type channel blockade.
- [1] Johnson JD, Fugman DA. Calcium and calmodulin antagonists binding to calmodulin and relaxation of coronary segments. J Pharmacol Exp Ther. 1983 Aug;226(2):330-4. PMID: 6875846. View Source
